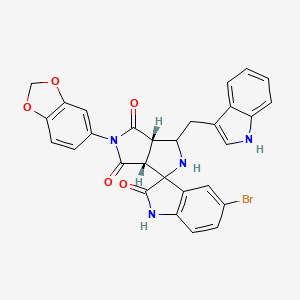
C29H21BrN4O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This complex organic molecule features a bromine atom, multiple cyano groups, and a spiro structure, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by the introduction of the bromine atom through electrophilic bromination. The cyano groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the spiro structure through a cyclization reaction under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bromine atom and cyano groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to the compound’s stability and specificity in binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-chloro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-fluoro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
Uniqueness
The presence of the bromine atom in 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The specific arrangement of functional groups and the spiro structure also contribute to its unique properties.
Propiedades
Fórmula molecular |
C29H21BrN4O5 |
|---|---|
Peso molecular |
585.4 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-bromo-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21BrN4O5/c30-15-5-7-20-18(10-15)29(28(37)32-20)25-24(21(33-29)9-14-12-31-19-4-2-1-3-17(14)19)26(35)34(27(25)36)16-6-8-22-23(11-16)39-13-38-22/h1-8,10-12,21,24-25,31,33H,9,13H2,(H,32,37)/t21?,24-,25+,29?/m1/s1 |
Clave InChI |
YAPHKTAXQNRXCF-BUHLBGKYSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Br)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Br)NC5=O)CC7=CNC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



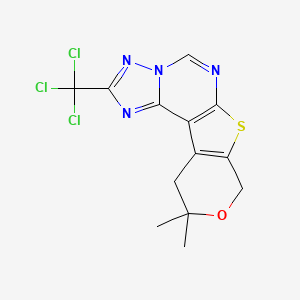
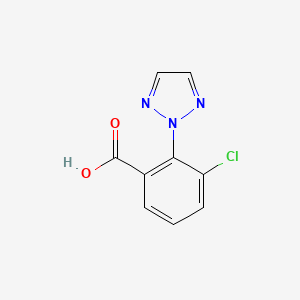
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
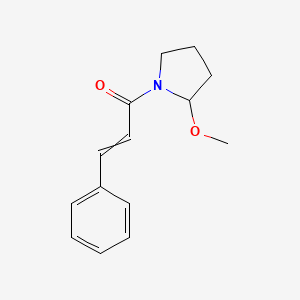

![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
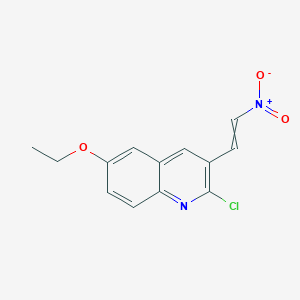
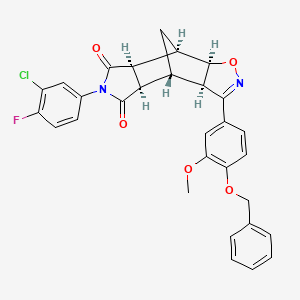

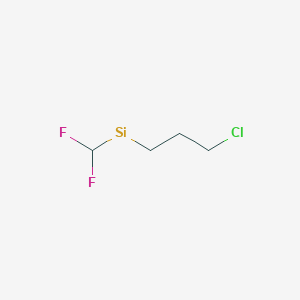
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

